N–N Bond Dissociation Energy: The Crucial Difference from Hydrazine
The defining differentiation of N₂F₄ is its exceptionally weak N–N bond, which is approximately three times weaker than that of its non-fluorinated analog, hydrazine (N₂H₄). This energetic difference is the fundamental driver of its unique reactivity [1].
| Evidence Dimension | N–N Bond Dissociation Energy |
|---|---|
| Target Compound Data | 20.7 ± 2.5 kcal/mol (from appearance potential data); 19.8 kcal/mol (thermal measurements) |
| Comparator Or Baseline | Hydrazine (N₂H₄): ~60 kcal/mol |
| Quantified Difference | ~40 kcal/mol (approx. 66% weaker bond) |
| Conditions | Gas phase, thermochemical measurements |
Why This Matters
This weak bond is the sole reason for the facile generation of •NF₂ radicals, a reactive species not accessible from hydrazine under comparable conditions, directly impacting procurement for radical-based syntheses.
- [1] Kolesov, V. P., et al. 'Strength of the N–F Bonds in NF3 and of N–F and N–N Bonds in N2F4.' Journal of Chemical Physics 35.5 (1961): 1892-1893. View Source
